molecular formula C24H19NO6S B11589533 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate

Cat. No.: B11589533
M. Wt: 449.5 g/mol
InChI Key: APSFAESWBKVVAX-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate is a complex organic compound with a unique structure that includes a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: This step is usually achieved through Friedel-Crafts acylation, where benzoyl chloride reacts with the benzothiazine ring in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzothiazine derivative with 4-methoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
  • 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-(acetyloxy)benzoate

Uniqueness

3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methoxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxybenzoate group may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H19NO6S

Molecular Weight

449.5 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-methoxybenzoate

InChI

InChI=1S/C24H19NO6S/c1-25-21(22(26)16-8-4-3-5-9-16)23(19-10-6-7-11-20(19)32(25,28)29)31-24(27)17-12-14-18(30-2)15-13-17/h3-15H,1-2H3

InChI Key

APSFAESWBKVVAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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